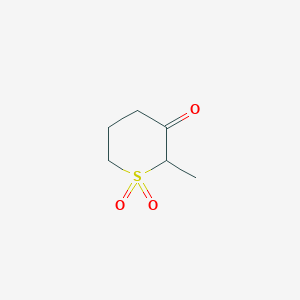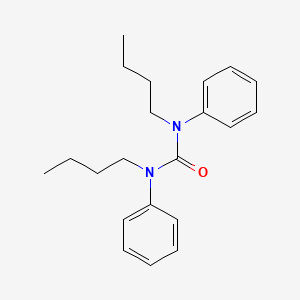
N,N'-Dibutyl-N,N'-diphenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dibutyl-N,N’-diphenylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two butyl groups and two phenyl groups attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutyl-N,N’-diphenylurea can be achieved through the reaction of dibutylamine with diphenylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods: Industrial production of N,N’-Dibutyl-N,N’-diphenylurea involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Dibutyl-N,N’-diphenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The phenyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Dibutyl-N,N’-diphenylurea is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various urea derivatives and other nitrogen-containing compounds.
Biology: In biological research, this compound is used to study the effects of urea derivatives on cellular processes. It can act as an inhibitor or activator of specific enzymes, providing insights into enzyme function and regulation.
Medicine: N,N’-Dibutyl-N,N’-diphenylurea has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its ability to interact with biological targets such as receptors and enzymes.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a stabilizer and additive in polymer formulations.
Wirkmechanismus
The mechanism of action of N,N’-Dibutyl-N,N’-diphenylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
N,N’-Diphenylurea: Similar to N,N’-Dibutyl-N,N’-diphenylurea but lacks the butyl groups. It is used in similar applications but may have different chemical properties.
N,N’-Dibutylurea: Lacks the phenyl groups and is used in different contexts, such as in the production of rubber and plastics.
N,N’-Diethyl-N,N’-diphenylurea: Contains ethyl groups instead of butyl groups, leading to variations in its chemical behavior and applications.
Uniqueness: N,N’-Dibutyl-N,N’-diphenylurea is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties. This combination allows for specific interactions with molecular targets and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
85209-46-7 |
|---|---|
Molekularformel |
C21H28N2O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1,3-dibutyl-1,3-diphenylurea |
InChI |
InChI=1S/C21H28N2O/c1-3-5-17-22(19-13-9-7-10-14-19)21(24)23(18-6-4-2)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
InChI-Schlüssel |
QHSSRYJYHCZJQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=CC=CC=C1)C(=O)N(CCCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)
![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)
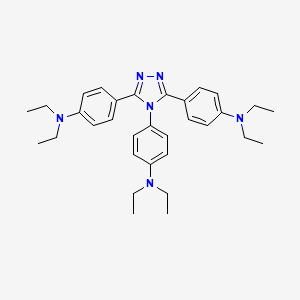
![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)
![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14419992.png)

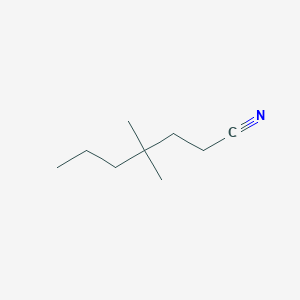
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
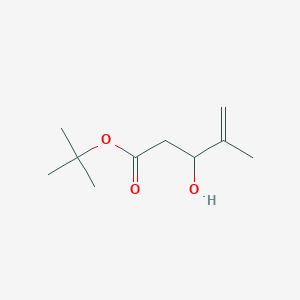
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)

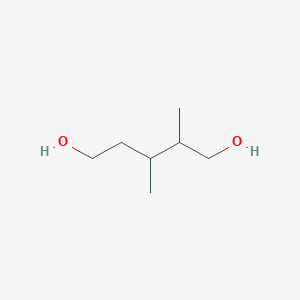
![Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane](/img/structure/B14420056.png)
